methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate
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Description
Methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Compounds
Research on the synthesis of novel derivatives of the compound has led to the development of various antimicrobial agents. Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
X-ray Crystallographic Study
The crystal structure analysis of related compounds provided insights into their molecular configurations. Little et al. (2008) conducted an X-ray crystallographic study of triazenes derived from similar structural motifs, revealing unusual conformations that contribute to their chemical reactivity and potential biological activities (Little et al., 2008).
Biological Activities and Applications
Antiproliferative Effects
A study by Kumar et al. (2014) on 4-thiazolidinone, pyridine, and piperazine-based conjugates highlighted their antiproliferative effects on human leukemic cells, identifying compounds that induce cell death, suggesting potential applications in cancer therapy (Kumar et al., 2014).
Apoptosis Induction
Sirisoma et al. (2009) discovered a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers, identifying compounds with significant potency in inducing apoptosis in colorectal carcinoma cells. This research points to potential applications in developing new therapeutic agents for cancer treatment (Sirisoma et al., 2009).
Properties
IUPAC Name |
methyl 4-[[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-31-24(30)17-4-2-16(3-5-17)15-26-10-8-25(9-11-26)12-13-27-22(28)20-18-6-7-19(14-18)21(20)23(27)29/h2-7,18-21H,8-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDZOGNIWVNPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCN3C(=O)C4C5CC(C4C3=O)C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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